molecular formula C14H22BrNO4S B497452 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide CAS No. 428466-69-7

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Cat. No. B497452
CAS RN: 428466-69-7
M. Wt: 380.3g/mol
InChI Key: CSCHECKNWSQULJ-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C14H22BrNO4S . It has a molecular weight of 380.3 . It is used as a pharmaceutical intermediate .

Scientific Research Applications

Pharmaceutical Intermediates

The compound 4-bromo-2,5-dimethoxybenzene, which is structurally similar to the one , is used as a pharmaceutical intermediate . This suggests that your compound could also serve as an intermediate in the synthesis of various drugs.

Psychoactive Substance Research

Compounds like 25B-NBF, which have a similar structure to your compound, are classified as phenethylamines and are potent agonists of the 5-hydroxytryptamine receptor . Research in this field could explore the psychoactive effects and potential therapeutic uses of such substances.

Metabolism and Elimination Studies

The metabolism and elimination properties of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) are studied to understand their behavior in biological systems . Your compound may be used in similar metabolic pathway studies.

Heat Transfer in Polymerization

In polymerization processes, certain compounds can promote homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates and yields . Your compound might find applications in optimizing polymerization reactions.

5. Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Compounds with bromine and methoxy groups are often characterized by mass spectrometry (MS) and NMR . Your compound could be used in analytical chemistry for method development or as a standard in these techniques.

Designer Drug Abuse Studies

Research into the abuse of designer drugs often involves studying compounds like 2C-B to understand their effects and develop detection methods . Your compound could be relevant in such studies.

properties

IUPAC Name

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCHECKNWSQULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

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